4-Pentylbenzoyl chloride chemical properties
4-Pentylbenzoyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Pentylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of the core chemical properties, synthesis, and reactivity of 4-Pentylbenzoyl chloride (CAS No: 49763-65-7), a key intermediate in various organic syntheses.
Core Chemical and Physical Properties
4-Pentylbenzoyl chloride is a liquid at room temperature.[1] Its fundamental physical and chemical identifiers are summarized below, providing a quantitative basis for its handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClO | [2][3][4] |
| Molecular Weight | 210.70 g/mol | [1][5] |
| Appearance | Liquid | [1] |
| Density | 1.036 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.53 | [1] |
| Boiling Point | 95 °C at 0.20 mmHg | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| InChI Key | FBBRKYLXMNQFQU-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification and quality control of chemical compounds. While detailed spectra are often proprietary, the following information has been noted in public databases.
| Spectroscopy | Details | Reference |
| ¹H NMR | A proton NMR spectrum is available. The spectrum was recorded using deuterated chloroform (CDCl₃) as the solvent. | [7][8] |
| Mass Spectrometry | Mass spectrometry data is available, which is essential for determining the compound's molecular weight and fragmentation pattern. | [5] |
Reactivity and Stability
As an acyl chloride, 4-Pentylbenzoyl chloride exhibits reactivity characteristic of this functional group. It is a potent acylating agent.
-
Hydrolysis: It reacts vigorously with water and moisture, leading to hydrolysis that yields 4-pentylbenzoic acid and corrosive hydrochloric acid gas.[9][10] This necessitates handling under anhydrous conditions.[9]
-
Acylation Reactions: It readily reacts with nucleophiles. Alcohols are converted to their corresponding esters, and amines to amides.[9] These reactions are fundamental in the synthesis of a wide array of more complex molecules.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, 4-Pentylbenzoyl chloride can acylate aromatic compounds, forming substituted ketones.[9]
-
Stability and Storage: The compound is moisture-sensitive.[11] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[10][11] It is incompatible with water, alcohols, amines, strong bases, and strong oxidizing agents.[10]
Key Reactions and Synthesis
The chemical utility of 4-Pentylbenzoyl chloride is defined by its reactions. The diagrams below illustrate its synthesis and primary reactive pathways.
Experimental Protocols
Synthesis of 4-Pentylbenzoyl Chloride
A well-established method for the preparation of 4-alkylbenzoyl chlorides is documented in Organic Syntheses.[6] The following protocol is an adaptation of that procedure.
Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents and produces HCl gas.
Materials:
-
n-Pentylbenzene
-
Oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Methylene chloride (dry)
-
Crushed ice
-
Calcium chloride
-
Anhydrous sodium sulfate
-
Ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet tube), a mixture of oxalyl chloride and anhydrous aluminum chloride in dry methylene chloride is prepared and stirred.
-
A solution of n-pentylbenzene in dry methylene chloride is added dropwise from the dropping funnel to the stirred mixture at a controlled temperature (typically 0–5 °C).
-
After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.
-
The reaction mixture volume is reduced by distillation to remove excess solvent and volatile byproducts.[6]
-
The concentrated solution is cooled in an ice-salt bath and then slowly poured onto a stirred mixture of crushed ice and calcium chloride, maintaining the temperature below 5 °C.[6]
-
The organic layer is quickly separated, washed with cold water and a cold, dilute potassium hydroxide solution to remove acidic impurities, and then washed again with cold water.[6]
-
The organic layer is dried over anhydrous sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield pure 4-pentylbenzoyl chloride, which has a boiling point of 95°C at 0.20 mm Hg.[6]
General Workflow for Acylation Reactions
The following diagram outlines a typical workflow for using 4-Pentylbenzoyl chloride as an acylating agent.
Safety and Hazard Information
4-Pentylbenzoyl chloride is a corrosive material that requires careful handling. Adherence to safety protocols is essential.
| Hazard Category | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1][12] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][12] |
| Hazard Class | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [5] |
| Storage Class | 8A - Combustible corrosive hazardous materials | |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | [5][12] |
| Personal Protective Equipment | Face shield, chemical-resistant gloves, safety goggles, and a suitable respirator are recommended. |
References
- 1. 4-Pentylbenzoyl chloride 96 49763-65-7 [sigmaaldrich.com]
- 2. 4-n-Pentylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 3. pschemicals.com [pschemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-Pentylbenzoyl chloride | C12H15ClO | CID 170812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. echemi.com [echemi.com]
